molecular formula C8H3BrClF3N2 B13681072 7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole

7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole

Katalognummer: B13681072
Molekulargewicht: 299.47 g/mol
InChI-Schlüssel: XJUFNLCEOXRRRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole is a heterocyclic compound that contains both bromine and chlorine atoms, as well as a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole typically involves multi-step organic reactions. One common method involves the halogenation of an indazole precursor, followed by the introduction of the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. For example, the compound may bind to enzymes or receptors, altering their activity and leading to therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Bromo-3-chloro-1H-indazole: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    5-(Trifluoromethyl)-1H-indazole: Does not contain bromine or chlorine atoms, leading to different reactivity and applications.

Uniqueness

The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes 7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole unique

Eigenschaften

Molekularformel

C8H3BrClF3N2

Molekulargewicht

299.47 g/mol

IUPAC-Name

7-bromo-3-chloro-5-(trifluoromethyl)-2H-indazole

InChI

InChI=1S/C8H3BrClF3N2/c9-5-2-3(8(11,12)13)1-4-6(5)14-15-7(4)10/h1-2H,(H,14,15)

InChI-Schlüssel

XJUFNLCEOXRRRX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=NNC(=C21)Cl)Br)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.